N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multiple steps, starting from anthranilic acid. The process includes nucleophilic substitution reactions, cyclization, and reduction steps. For instance, the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines can be employed .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the phenyl and pyrazolo groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, aldehydes, and various catalysts such as copper and palladium. Reaction conditions often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have shown significant biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
N-(4-methoxyphenyl)-N-2-dimethylquinazolin-4-amine: Known for its anticancer properties.
2-(3-(3,4-dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide: Exhibits antiviral activity.
Uniqueness
What sets N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine apart is its unique combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H20Cl2N4 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C23H20Cl2N4/c1-14-21(15-7-3-2-4-8-15)23-27-20-10-6-5-9-17(20)22(29(23)28-14)26-16-11-12-18(24)19(25)13-16/h2-4,7-8,11-13,26H,5-6,9-10H2,1H3 |
InChI Key |
GOYZSQKXHHYIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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